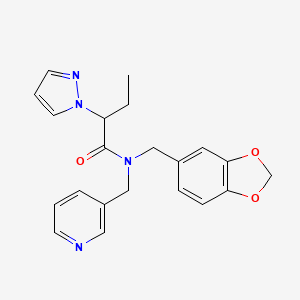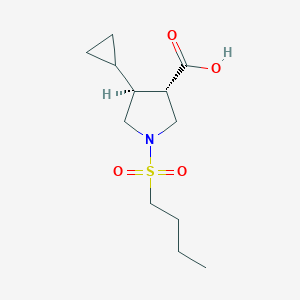![molecular formula C16H17N3O2 B5687434 2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole, commonly known as THIQ, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
THIQ has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to the delta opioid receptor (DOR), which is involved in the modulation of pain, mood, and addiction. THIQ has been used as a tool to study the role of DOR in various physiological and pathological processes, such as neuropathic pain, depression, and drug addiction. THIQ has also been used to investigate the interaction between DOR and other receptors, such as the mu opioid receptor and the serotonin receptor.
Mechanism of Action
THIQ acts as a selective agonist of DOR, which means that it binds to and activates this receptor. Activation of DOR leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. THIQ also activates the G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism of action accounts for the analgesic and anti-addictive effects of THIQ.
Biochemical and Physiological Effects:
THIQ has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. THIQ has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and opioids, in animal models of addiction. THIQ has been shown to have antidepressant-like effects in animal models of depression. THIQ has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
THIQ is a useful tool for studying the role of DOR in various physiological and pathological processes. Its selective binding to DOR allows for the investigation of the specific effects of this receptor without interfering with other receptors. However, THIQ has some limitations for lab experiments. Its complex synthesis method and high cost may limit its availability for some researchers. Additionally, THIQ has a short half-life, which may require frequent administration in some experiments.
Future Directions
There are several future directions for the study of THIQ. One direction is to investigate the role of DOR in other physiological and pathological processes, such as anxiety, stress, and memory. Another direction is to develop more selective and potent agonists of DOR that may have improved therapeutic potential. Additionally, the development of imaging techniques that allow for the visualization of DOR in vivo may facilitate the study of this receptor in living organisms.
Synthesis Methods
THIQ can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with various reagents such as ethyl chloroformate, hydrazine, and tetrahydrofuran. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization. The synthesis of THIQ is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
5-(2,3-dimethyl-1H-indol-7-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9-10(2)17-14-12(9)4-3-5-13(14)16-18-15(19-21-16)11-6-7-20-8-11/h3-5,11,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKZBUXSMUMUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C3=NC(=NO3)C4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)


![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)